2-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Overview
Description
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3N. It is a piperidine derivative, where the piperidine ring is substituted with a trifluoropropyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride typically involves the reaction of piperidine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable candidate for drug development, particularly for targeting central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3,3-Trifluoropropyl)pyrrolidine hydrochloride
- 2-(3,3,3-Trifluoropropyl)morpholine hydrochloride
- 2-(3,3,3-Trifluoropropyl)piperazine hydrochloride
Uniqueness
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The trifluoropropyl group significantly enhances the compound’s stability and lipophilicity compared to other similar compounds. This makes it particularly useful in applications requiring high membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h7,12H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBMWOVYQICPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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